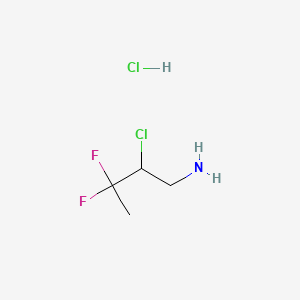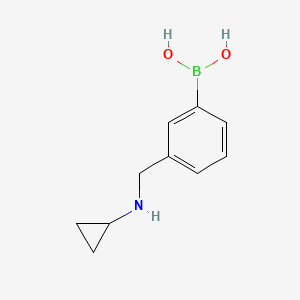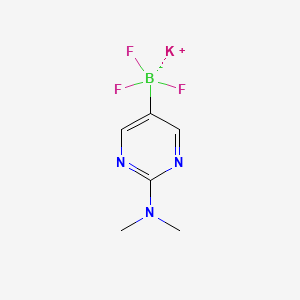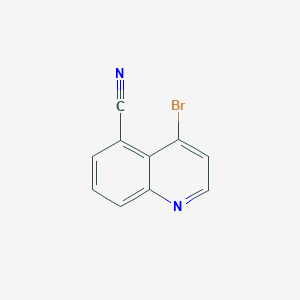
2-Chloro-3,3-difluorobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,3-difluorobutan-1-amine hydrochloride is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a butan-1-amine backbone. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-difluorobutan-1-amine hydrochloride typically involves the halogenation of butan-1-amine. One common method is the reaction of butan-1-amine with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3-difluorobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-3,3-difluorobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3,3-difluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present. The chlorine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluorobutan-1-amine
- 2-Bromo-3,3-difluorobutan-1-amine
- 2-Chloro-3,3-difluoropropan-1-amine
Uniqueness
2-Chloro-3,3-difluorobutan-1-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Properties
Molecular Formula |
C4H9Cl2F2N |
|---|---|
Molecular Weight |
180.02 g/mol |
IUPAC Name |
2-chloro-3,3-difluorobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H8ClF2N.ClH/c1-4(6,7)3(5)2-8;/h3H,2,8H2,1H3;1H |
InChI Key |
XSYYCUWLTMWXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CN)Cl)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)




![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)

![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)




![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)
